IDO1 Inhibitory Activity: Sub-Micromolar IC50 Establishes Baseline Potency for Immuno-Oncology Applications
(5-Amino-1-methyl-1H-indol-2-yl)methanol demonstrates measurable IDO1 inhibitory activity with an IC50 of 936 nM against recombinant human IDO1 expressed in Escherichia coli [1]. In comparative context, this potency is within the range observed for other indole-2-yl ethanone-based IDO1 inhibitors reported in the literature, which typically exhibit IC50 values spanning from ~100 nM to >10 μM depending on substitution patterns [2]. Notably, the C5-amino substitution appears favorable for IDO1 engagement; SAR studies on indole-based IDO1 inhibitors indicate that substitutions at the 5-position significantly influence inhibitory potency, with certain amino-substituted analogs showing improved activity relative to halogenated or unsubstituted derivatives [2].
| Evidence Dimension | IDO1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 936 nM |
| Comparator Or Baseline | Indol-2-yl ethanone derivative series: IC50 range from ~100 nM to >10 μM (class-level baseline) |
| Quantified Difference | Target compound falls within active range of structurally related IDO1 inhibitor chemotype |
| Conditions | Recombinant human IDO1 expressed in E. coli; fluorescence assay; 1 hr incubation |
Why This Matters
This data provides a validated starting point for medicinal chemistry optimization—the compound already possesses measurable IDO1 engagement that can be improved through SAR-driven derivatization.
- [1] BindingDB. BDBM50127173 (CHEMBL3628598): IC50 936 nM against recombinant human IDO1. View Source
- [2] Dolušić, E., et al. (2011). Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry, 19(4), 1550-1561. View Source
